2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
Overview
Description
Mechanism of Action
Target of Action
Quinazolinones, a class of compounds to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Quinazolinones are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinazolinones inhibit cellular phosphorylation , which can disrupt cell signaling and other essential processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinones , it is likely that this compound affects multiple pathways, potentially including those involved in cell signaling, inflammation, and cell proliferation.
Result of Action
Given the range of biological activities associated with quinazolinones , it is likely that this compound has diverse effects at the molecular and cellular levels, potentially including alterations in cell signaling, inhibition of cell proliferation, and modulation of inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one typically involves the reaction of anthranilic acid with various reagents. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures to form the quinazolinone core . Another method involves the reaction of 2-aminobenzonitrile with cinnamoyl chloride under alkaline conditions to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions at the mercapto group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its anti-inflammatory and anti-microbial properties.
Medicine: Investigated for its potential as an anti-cancer and anti-viral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
2-Mercapto-3-p-tolyl-3h-quinazolin-4-one is unique due to its diverse biological activities and the presence of both mercapto and quinazolinone functional groups. Similar compounds include:
Quinazolin-4(3H)-one: Lacks the mercapto group but shares the quinazolinone core.
2-Mercapto-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-Arylaminoquinazolines: Known for their anti-cancer properties.
These compounds share some biological activities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORDPWMJKSUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351691 | |
Record name | 2-mercapto-3-p-tolyl-3h-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37641-50-2 | |
Record name | 3-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37641-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 142472 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037641502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37641-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-mercapto-3-p-tolyl-3h-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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